molecular formula C10H11N3 B8373160 2-Methyl-4-phenyl-1H-imidazol-1-amine

2-Methyl-4-phenyl-1H-imidazol-1-amine

Cat. No. B8373160
M. Wt: 173.21 g/mol
InChI Key: UNBLJRVBRKVLKM-UHFFFAOYSA-N
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Patent
US04831151

Procedure details

7.92 g (171 mmol) of sodium hydride (55-60 percent dispersion in oil) are washed with absolute tetrahydrofuran. A solution of 13.2 g (83 mmol) of 2-methyl-4-phenylimidazole in 356 ml of N-methylpyrrolidone is added dropwise at 0°. The mixture is subsequently stirred at room temperature until the evolution of gas is no longer observed. 39.6 g (171 mmol) of O-diphenylphosphinylhydroxylamine are added portionwise thereto and the mixture is stirred for a further 18 hours. 400 ml of water are added thereto. The mixture is stirred for 1 hour and extracted four times with 1300 ml of methylene chloride each time. The extract is dried over sodium sulphate and evaporated. The residue is place on a column loaded with 700 g of silica gel (particle size 0.063-0.200 mm) amnd the product is eluted with methylene chloride/ethanol (98:2). The oil (N-amino-2-methyl-4-phenylimidazole) obtained after concentration is dissolved with 1150 ml of methylene chloride and treated with 13.94 g (60 mmol) of O-diphenylphosphinylhydroxylamine. After stirring for 3 days a further 13.94 g (60 mmol) of O-diphenylphosphinylhydroxylamine are added thereto and the mixture is stirred for a further 24 hours. The mixture is concentrated and the residue is placed on a column loaded with Amberlite IRA 400 (chloride). Elution is carried out with water. The aqueous solution is evaporated and the residue is placed on a column loaded with 300 g of silica gel (particle size 0.063-0.200 mm). The product is eluted with methylene chloride/ethanol (1:9). From the eluate there is obtained 1,3-diamino-2-methyl-4-phenylimidazolium chloride of melting point 162°-163°.
Quantity
7.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
356 mL
Type
solvent
Reaction Step Two
Quantity
39.6 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[NH:5][CH:6]=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:8]=1.C1(P(C2C=CC=CC=2)(O[NH2:24])=O)C=CC=CC=1.O>O1CCCC1.CN1CCCC1=O>[NH2:24][N:5]1[CH:6]=[C:7]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:8]=[C:4]1[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
7.92 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
13.2 g
Type
reactant
Smiles
CC=1NC=C(N1)C1=CC=CC=C1
Name
Quantity
356 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
39.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(ON)C1=CC=CC=C1
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred at room temperature until the evolution of gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted four times with 1300 ml of methylene chloride each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
is eluted with methylene chloride/ethanol (98:2)

Outcomes

Product
Name
Type
product
Smiles
NN1C(=NC(=C1)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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